molecular formula C14H16FNO2 B2611098 N-[[2-(4-Fluorophenyl)-1-(hydroxymethyl)cyclopropyl]methyl]prop-2-enamide CAS No. 2411299-75-5

N-[[2-(4-Fluorophenyl)-1-(hydroxymethyl)cyclopropyl]methyl]prop-2-enamide

Cat. No. B2611098
CAS RN: 2411299-75-5
M. Wt: 249.285
InChI Key: AAOBQZCQNFJCQC-UHFFFAOYSA-N
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Description

This compound is an amide, which is a type of organic compound that includes a carbonyl group (C=O) attached to a nitrogen atom. The presence of the fluorophenyl group suggests that it may have unique properties due to the electronegativity of fluorine. The cyclopropyl group and hydroxymethyl group could also influence its reactivity and properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the cyclopropyl group, the introduction of the fluorophenyl group, and the creation of the amide bond. Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be influenced by the presence of the amide, fluorophenyl, cyclopropyl, and hydroxymethyl groups. The amide group can participate in hydrogen bonding, which could influence its structure and properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups it contains. For example, the amide group might be hydrolyzed under certain conditions to form a carboxylic acid and an amine . The fluorophenyl group could undergo reactions typical of aromatic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could increase its lipophilicity, which might influence its solubility and permeability .

Mechanism of Action

Without specific information on this compound, it’s difficult to provide details on its mechanism of action. If it’s intended to be a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound would depend on its intended uses. If it’s a potential drug, further studies could focus on optimizing its structure for better activity, studying its pharmacokinetics and pharmacodynamics, and evaluating its efficacy and safety in preclinical and clinical studies .

properties

IUPAC Name

N-[[2-(4-fluorophenyl)-1-(hydroxymethyl)cyclopropyl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO2/c1-2-13(18)16-8-14(9-17)7-12(14)10-3-5-11(15)6-4-10/h2-6,12,17H,1,7-9H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAOBQZCQNFJCQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1(CC1C2=CC=C(C=C2)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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